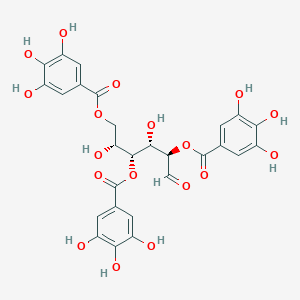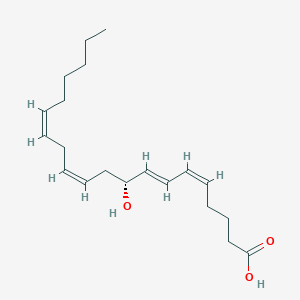![molecular formula C10H15NO B027075 3-[1-(Diméthylamino)éthyl]phénol CAS No. 105601-04-5](/img/structure/B27075.png)
3-[1-(Diméthylamino)éthyl]phénol
Vue d'ensemble
Description
3-[1-(Dimethylamino)ethyl]phenol (3-DMAEP) is an organic compound commonly used in the synthesis of pharmaceuticals and other compounds. It is a derivative of phenol, with a dimethylaminoethyl group attached to the phenolic hydroxyl group. It is an important intermediate in the production of a variety of drugs and other compounds, and has been widely studied in recent years.
Applications De Recherche Scientifique
Découverte et développement de médicaments
Le 3-[1-(diméthylamino)éthyl]phénol est un métabolite significatif de la rivastigmine, un médicament utilisé pour traiter la démence dans la maladie de Parkinson et chez les patients atteints d'Alzheimer . Dans la découverte de médicaments, ce composé est crucial pour la synthèse d'analogues et de dérivés qui peuvent offrir des profils thérapeutiques améliorés ou des effets secondaires réduits.
Synthèse organique
Ce produit chimique sert de bloc de construction organique pour la synthèse de diverses molécules complexes. Sa structure est particulièrement utile dans la synthèse de composés ayant des activités pharmacologiques potentielles, notamment des agents du système nerveux central .
Science des matériaux
En science des matériaux, le this compound peut être utilisé dans la création de nouveaux matériaux polymères. Sa structure phénolique lui permet d'agir comme un monomère qui peut être polymérisé ou copolymérisé pour former des matériaux avec des propriétés spécifiques .
Chimie analytique
En tant que composé de référence, le this compound est utilisé dans les méthodes analytiques pour quantifier la présence de composés similaires dans divers échantillons. Il peut également servir d'étalon de calibration en analyse chromatographique .
Pharmacologie
Pharmacologiquement, ce composé est exploré pour sa bioactivité. C'est un intermédiaire clé dans la synthèse de médicaments qui ciblent les voies cholinergiques, qui sont impliquées dans les maladies neurodégénératives .
Biochimie
En biochimie, le this compound est étudié pour son interaction avec les macromolécules biologiques. Il peut être utilisé pour sonder les sites de liaison des enzymes ou pour comprendre les voies biochimiques impliquant les composés phénoliques .
Science de l'environnement
L'impact environnemental de ce composé est évalué en termes de biodégradabilité et de toxicité. La recherche dans ce domaine vise à comprendre comment ces composés se comportent dans l'environnement et leurs effets potentiels sur les écosystèmes .
Génie chimique
En génie chimique, le this compound est impliqué dans le développement de procédés pour sa synthèse à grande échelle. Cela comprend l'optimisation des conditions de réaction et le développement de méthodes efficaces pour sa purification et son contrôle qualité .
Safety and Hazards
Safety data sheets suggest that dust formation should be avoided and that breathing mist, gas, or vapours should be avoided. Contact with skin and eyes should be avoided. Protective equipment should be worn, and adequate ventilation should be ensured . In case of ingestion, mouth should be rinsed and medical help should be sought immediately .
Mécanisme D'action
Target of Action
The primary target of 3-[1-(Dimethylamino)ethyl]phenol is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating signal transduction at the neuromuscular junction .
Mode of Action
3-[1-(Dimethylamino)ethyl]phenol interacts with its target, Acetylcholinesterase, by inhibiting its activity . This inhibition prevents the rapid hydrolysis of acetylcholine released into the synaptic cleft, thereby prolonging the action of acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of Acetylcholinesterase by 3-[1-(Dimethylamino)ethyl]phenol affects the cholinergic neurotransmission pathway . The increased concentration of acetylcholine in the synaptic cleft due to the inhibition of Acetylcholinesterase enhances the stimulation of cholinergic receptors, leading to increased neurotransmission . The downstream effects of this enhanced neurotransmission can vary depending on the specific type of cholinergic receptor and the location of the synapse.
Result of Action
The result of the action of 3-[1-(Dimethylamino)ethyl]phenol is an enhancement of cholinergic neurotransmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to various molecular and cellular effects, depending on the specific type of cholinergic receptor and the location of the synapse.
Propriétés
IUPAC Name |
3-[1-(dimethylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328334 | |
| Record name | 3-[1-(dimethylamino)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105601-04-5 | |
| Record name | 3-[1-(Dimethylamino)ethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105601-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[1-(dimethylamino)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 3-[1-(dimethylamino)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-[1-(Dimethylamino)ethyl]phenol exert its pharmacological effect?
A: 3-[1-(Dimethylamino)ethyl]phenol, a key component of the drug rivastigmine, acts as a carbamate inhibitor of acetylcholinesterase (AChE) []. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting AChE, rivastigmine increases the levels of acetylcholine, which can improve cognitive function in patients with Alzheimer's disease [].
Q2: What is the mechanism of interaction between 3-[1-(Dimethylamino)ethyl]phenol and acetylcholinesterase?
A: 3-[1-(Dimethylamino)ethyl]phenol carbamylates the active site serine residue of AChE []. Crystal structure analysis of the Torpedo californica AChE-rivastigmine conjugate reveals that the carbamyl group forms a covalent bond with the active site serine, while the 3-[1-(Dimethylamino)ethyl]phenol moiety occupies the enzyme's anionic site []. This binding disrupts the catalytic triad within the active site, hindering the enzyme's ability to hydrolyze acetylcholine [].
Q3: Are there differences in the inhibition kinetics of 3-[1-(Dimethylamino)ethyl]phenol towards different types of AChE?
A: Yes, significant differences exist in carbamylation rates and reactivation kinetics of the AChE-rivastigmine conjugate across various species []. Human AChE exhibits a much faster carbamylation rate compared to the enzyme from Torpedo californica []. Furthermore, reactivation of the inhibited enzyme is extremely slow in all studied species, with less than 10% reactivation observed even after 48 hours for the Torpedo californica AChE [].
Q4: What are the advantages of the novel synthesis routes for 3-[1-(Dimethylamino)ethyl]phenol described in the research?
A4: Several research papers highlight new synthesis methods for 3-[1-(Dimethylamino)ethyl]phenol that offer various benefits over existing approaches:
- Shorter synthetic routes: Some methods significantly reduce the number of steps required, simplifying the synthesis process and potentially improving overall yield [, ].
- Cost-effectiveness: The use of readily available and inexpensive starting materials like meta-hydroxyacetophenone contributes to a more economical production process [, ].
- Environmental friendliness: By avoiding hazardous substances and minimizing waste generation, these new methods present a more environmentally responsible approach [, ].
Q5: What is the role of (S)-3-[1-(dimethylamino)ethyl]phenol in the synthesis of rivastigmine hydrogen tartrate?
A: (S)-3-[1-(dimethylamino)ethyl]phenol is a crucial chiral intermediate in the synthesis of rivastigmine hydrogen tartrate [, ]. One method involves obtaining (S)-3-[1-(dimethylamino)ethyl]phenol through a chiral resolution of 3-[1-(methylamino)ethyl]phenol using a chiral agent []. Subsequently, this chiral intermediate is reacted with N-methyl-N-ethylformyl chloride, followed by salt formation with levotartaric acid to yield rivastigmine hydrogen tartrate [].
Q6: How is the synthesis of 3-(1-(dimethylamino)ethyl)phenol typically achieved?
A: One common approach utilizes m-hydroxy acetophenone as the starting material [, ]. This compound can be transformed into 3-(1-(dimethylamino)ethyl)phenol through a series of reactions, often involving Leuckart reaction and Eschweiler-Clark reductive methylation [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)

![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)



